molecular formula C23H19BrN2O5S B1665568 Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)- CAS No. 73791-29-4

Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-

Cat. No. B1665568
CAS RN: 73791-29-4
M. Wt: 515.4 g/mol
InChI Key: CEHYHKGZEVWLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)- is a Skin / Eye Irritant.

Scientific Research Applications

Precursors for Dyes and Drugs

Anthraquinone derivatives, including 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-anthraquinone, have significant roles in medicine and the textile industry. These derivatives serve as important precursors for creating both dyes and biologically active compounds (Malik, Baqi, & Müller, 2015).

Antagonists for Platelet P2Y12 Receptors

Anthraquinone derivatives are synthesized and optimized for high affinity as competitive antagonists of platelet P2Y12 receptors. This highlights their potential application in the development of antithrombotic drugs (Baqi et al., 2009).

In Silico Drug Likeness Estimation

The drug likeness of 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-anthraquinone derivatives is assessed through in silico methods. This involves analyzing potential interactions with proteins and interpreting biological activity, which is crucial for pharmaceutical applications (Shupeniuk et al., 2021).

Antiviral Agents

Certain anthraquinone derivatives are tested for their activity against human immunodeficiency virus (HIV-1) in primary human lymphocytes, showcasing their potential as antiviral agents. This indicates a broader scope of medical applications beyond their conventional uses (Schinazi et al., 1990).

Dyeing Properties and Synthesis

Anthraquinone derivatives are used in synthesizing disperse anthraquinone dyes, which are applied in various industries, particularly in textiles (Metwally, Youssef, & Younes, 1980).

properties

CAS RN

73791-29-4

Product Name

Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-

Molecular Formula

C23H19BrN2O5S

Molecular Weight

515.4 g/mol

IUPAC Name

1-amino-2-bromo-4-[2-(2-hydroxyethylsulfonyl)-4-methylanilino]anthracene-9,10-dione

InChI

InChI=1S/C23H19BrN2O5S/c1-12-6-7-16(18(10-12)32(30,31)9-8-27)26-17-11-15(24)21(25)20-19(17)22(28)13-4-2-3-5-14(13)23(20)29/h2-7,10-11,26-27H,8-9,25H2,1H3

InChI Key

CEHYHKGZEVWLCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)CCO

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)CCO

Appearance

Solid powder

Other CAS RN

73791-29-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Anthraquinone, 1-amino-2-bromo-4-(2-(2-hydroxyethyl)sulfonyl-4-methylphenylamino)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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